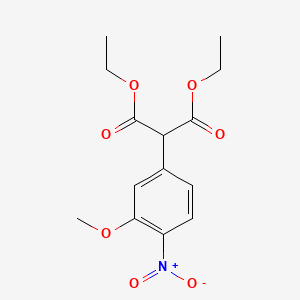
2-(3-甲氧基-4-硝基苯基)丙二酸二乙酯
描述
Diethyl 2-(3-methoxy-4-nitrophenyl)malonate is a chemical compound with the molecular formula C14H17NO7 . It is a derivative of malonic acid, where the methylene group is neighboured by two carbonyl groups .
Molecular Structure Analysis
The molecular structure of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate consists of a malonate backbone with a methoxy-4-nitrophenyl group attached. The molecule has a molecular weight of 311.287 Da .Chemical Reactions Analysis
While specific chemical reactions involving Diethyl 2-(3-methoxy-4-nitrophenyl)malonate are not available, malonate derivatives are known to readily undergo decarboxylation with loss of carbon dioxide to give a substituted acetic acid .Physical And Chemical Properties Analysis
Diethyl 2-(3-methoxy-4-nitrophenyl)malonate has a density of 1.3±0.1 g/cm3, a boiling point of 428.3±45.0 °C at 760 mmHg, and a flash point of 173.5±30.7 °C . It has 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 9 freely rotating bonds .科学研究应用
亲电胺化试剂2-[N-(对甲氧基苯基)亚氨基]丙二酸二乙酯因其在与烷基格氏试剂的胺化反应中发挥的作用而备受关注,生成 N-烷基化产物。这些产物可以通过丙二酸部分的氧化去除进一步加工成 N-烷基对苯二胺。该过程突出了其作为有机合成中亲电胺化试剂的效用 (Niwa, Takayama, & Shimizu, 2002).
糖缀合物合成该化合物已证明了其在寡核苷酸糖缀合物逐步合成中的潜力,展示了 O,O'-(甲氧基亚甲基)双(羟甲基)丙二酸二乙酯在制备复杂分子结构中的多功能性 (Katajisto, Heinonen, & Lönnberg, 2004).
构象分析研究探索了 2-(3-甲氧基-4-硝基苯基)丙二酸二乙酯衍生物的构象方面,提供了对这些化合物在固态和溶液态中的结构和分子性质的见解 (Saravanan, Muthusubramanian, & Polborn, 2005).
化学合成和应用各种研究记录了 2-(3-甲氧基-4-硝基苯基)丙二酸二乙酯及其衍生物在化学合成中的用途,突出了它们作为中间体和关键组分在形成不同分子结构中的作用。这些应用范围从快速合成具有生物活性的化合物到通过环化和其他合成途径形成复杂分子 (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).
安全和危害
属性
IUPAC Name |
diethyl 2-(3-methoxy-4-nitrophenyl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO7/c1-4-21-13(16)12(14(17)22-5-2)9-6-7-10(15(18)19)11(8-9)20-3/h6-8,12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIQFSNPKURUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)[N+](=O)[O-])OC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(3-methoxy-4-nitrophenyl)malonate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


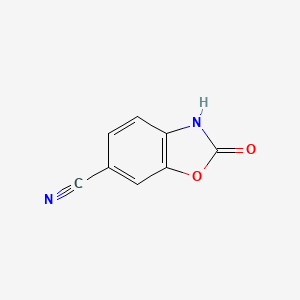
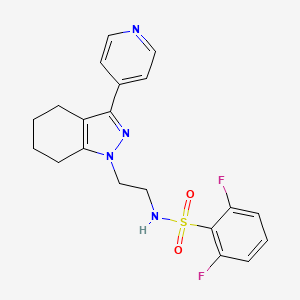
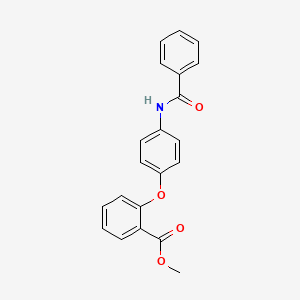
![4-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2648368.png)
![N-(4-isopropylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2648369.png)
![2-[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2648370.png)
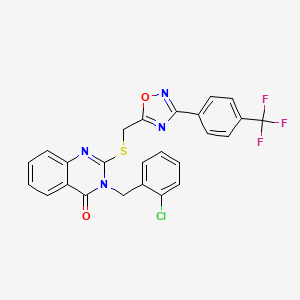
![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2648375.png)
![4-bromo-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide](/img/structure/B2648377.png)
![1-(2,5-dimethylbenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2648379.png)
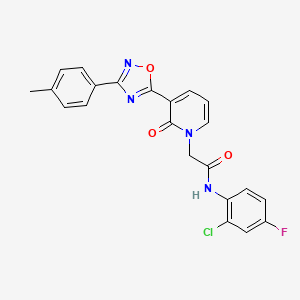
![2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2648383.png)
![tert-butyl (1S,4R,5R)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/no-structure.png)